molecular formula C15H22BrN B7967361 4-(4-Bromophenyl)-1-isobutylpiperidine

4-(4-Bromophenyl)-1-isobutylpiperidine

Cat. No.: B7967361
M. Wt: 296.25 g/mol
InChI Key: RPXAHKIMFPBKPD-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1-isobutylpiperidine is an organic compound that belongs to the class of piperidines This compound is characterized by the presence of a bromophenyl group attached to the piperidine ring, along with an isobutyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-1-isobutylpiperidine typically involves the reaction of 4-bromobenzaldehyde with isobutylamine to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired piperidine derivative. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts such as palladium on carbon can also be employed to facilitate the reduction step, ensuring a high-purity product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Hydroxy or amino derivatives.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1-isobutylpiperidine involves its interaction with specific molecular targets such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, while the piperidine ring provides structural stability. The compound can modulate the activity of neurotransmitter receptors, thereby influencing various physiological processes .

Comparison with Similar Compounds

    4-(4-Bromophenyl)piperidine: Lacks the isobutyl group, resulting in different chemical properties and biological activities.

    4-(4-Chlorophenyl)-1-isobutylpiperidine: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and potency.

    4-(4-Fluorophenyl)-1-isobutylpiperidine: Contains a fluorine atom, which affects its pharmacokinetic properties.

Uniqueness: 4-(4-Bromophenyl)-1-isobutylpiperidine is unique due to the presence of both the bromophenyl and isobutyl groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-(4-bromophenyl)-1-(2-methylpropyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN/c1-12(2)11-17-9-7-14(8-10-17)13-3-5-15(16)6-4-13/h3-6,12,14H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXAHKIMFPBKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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